molecular formula C9H13NO3S B14258099 5-Butyl-6-hydroxy-2-methylsulfanyl-1,3-oxazin-4-one CAS No. 392736-11-7

5-Butyl-6-hydroxy-2-methylsulfanyl-1,3-oxazin-4-one

Cat. No.: B14258099
CAS No.: 392736-11-7
M. Wt: 215.27 g/mol
InChI Key: DXJBDWOCWRXBON-UHFFFAOYSA-N
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Description

5-Butyl-6-hydroxy-2-methylsulfanyl-1,3-oxazin-4-one is a heterocyclic compound that contains an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-6-hydroxy-2-methylsulfanyl-1,3-oxazin-4-one can be achieved through several methods. One common approach involves the reaction of secondary amides with acyl chlorides under mild conditions. For instance, an Ir-catalyzed one-pot reaction of secondary amides with adipoyl chloride or pimeloyl chloride can yield 1,3-oxazin-4-ones . This method is efficient and provides good yields with broad substrate scope.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-6-hydroxy-2-methylsulfanyl-1,3-oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The oxazine ring can be reduced under specific conditions.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the methylsulfanyl group could result in various substituted derivatives.

Scientific Research Applications

5-Butyl-6-hydroxy-2-methylsulfanyl-1,3-oxazin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Butyl-6-hydroxy-2-methylsulfanyl-1,3-oxazin-4-one exerts its effects involves interactions with specific molecular targets. The hydroxyl and methylsulfanyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. Detailed studies on its mechanism of action are still ongoing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Butyl-6-hydroxy-2-methylsulfanyl-1,3-oxazin-4-one is unique due to its specific combination of functional groups and the presence of the oxazine ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

392736-11-7

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

5-butyl-4-hydroxy-2-methylsulfanyl-1,3-oxazin-6-one

InChI

InChI=1S/C9H13NO3S/c1-3-4-5-6-7(11)10-9(14-2)13-8(6)12/h11H,3-5H2,1-2H3

InChI Key

DXJBDWOCWRXBON-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N=C(OC1=O)SC)O

Origin of Product

United States

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